2-ethoxy-N-(2-phenylmethoxyethyl)ethanamine;oxalic acid
Overview
Description
2-(Benzyloxy)ethylamine oxalate: is an organic compound that features both benzyloxy and ethoxyethyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)ethylamine oxalate typically involves the reaction of [2-(benzyloxy)ethyl]amine with 2-ethoxyethylamine in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug design and development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and resins.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)ethylamine oxalate involves its interaction with specific molecular targets. The benzyloxy and ethoxyethyl groups can engage in hydrogen bonding and hydrophobic interactions with target molecules. The amine group can form ionic bonds with acidic residues in proteins or enzymes, potentially altering their activity or function.
Comparison with Similar Compounds
[2-(Benzyloxy)ethyl]amine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
[2-Ethoxyethyl]amine: Lacks the benzyloxy group, reducing its potential for aromatic interactions.
Benzyloxyacetic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.
Uniqueness:
- The combination of benzyloxy and ethoxyethyl groups in 2-(benzyloxy)ethylamine oxalate provides a unique balance of hydrophobic and hydrophilic properties.
- The presence of both aromatic and aliphatic moieties allows for diverse chemical interactions and applications.
Properties
IUPAC Name |
2-ethoxy-N-(2-phenylmethoxyethyl)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-2-15-10-8-14-9-11-16-12-13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,14H,2,8-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMRZGJRAAJQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCCOCC1=CC=CC=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047620-69-8 | |
Record name | Ethanamine, N-(2-ethoxyethyl)-2-(phenylmethoxy)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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